6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various biological applications.
Preparation Methods
The synthesis of 6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.
Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using a suitable linker, such as a phenoxy or piperidinyl group.
Final Functionalization:
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperidinyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structure and pharmacological properties.
Biological Research: It is used in biological research to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar compounds to 6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of the dimethylphenoxy and methylsulfonyl groups in this compound distinguishes it from other similar compounds and contributes to its unique pharmacological properties.
Some similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar fused ring system but differ in their substituents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles with different substituents: These compounds have different functional groups attached to the fused ring system, leading to different pharmacological properties.
Properties
Molecular Formula |
C18H23N5O3S2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-[(2,3-dimethylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O3S2/c1-12-6-4-8-15(13(12)2)26-11-16-21-23-17(19-20-18(23)27-16)14-7-5-9-22(10-14)28(3,24)25/h4,6,8,14H,5,7,9-11H2,1-3H3 |
InChI Key |
BYNKYUQGWGORDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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